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molecular formula C10H13FN2O B8680941 2-Amino-6-fluoro-N-(1-methylethyl)benzamide CAS No. 1042434-88-7

2-Amino-6-fluoro-N-(1-methylethyl)benzamide

Cat. No. B8680941
M. Wt: 196.22 g/mol
InChI Key: ODELUOCSAXHGDN-UHFFFAOYSA-N
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Patent
US07884098B2

Procedure details

2-Amino-6-fluoro-N-(1-methylethyl)benzamide was prepared from 5-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione and isopropyl amine following a procedure substantially as described for the preparation of Intermediate 25. MS: (M+H)+=197.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]2[C:8](=[O:13])OC(=O)[NH:11][C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH:14]([NH2:17])([CH3:16])[CH3:15]>>[NH2:11][C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([F:1])[C:7]=1[C:8]([NH:17][CH:14]([CH3:16])[CH3:15])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC2=C1C(OC(N2)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N
Step Two
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NC(C)C)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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